molecular formula C2H4O2 B13752092 Formaldehyde, dimer CAS No. 61233-19-0

Formaldehyde, dimer

Cat. No.: B13752092
CAS No.: 61233-19-0
M. Wt: 60.05 g/mol
InChI Key: GFAJOMHUNNCCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxetane, also known as 1,3-dioxacyclobutane, is a heterocyclic organic compound with the molecular formula C₂H₄O₂. It features a four-membered ring consisting of alternating oxygen and carbon atoms. This compound can be viewed as a dimer of formaldehyde (CH₂O) and is known for its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxetane is typically synthesized via [2+2] cycloadditions of two carbonyl compounds. This method involves the reaction of two molecules of formaldehyde under specific conditions to form the four-membered ring structure . The reaction conditions often require low temperatures to stabilize the intermediate compounds and prevent decomposition.

Industrial Production Methods

Industrial production of 1,3-dioxetane is not common due to its instability and the specialized conditions required for its synthesis. when produced, it is typically done in controlled laboratory environments using the aforementioned cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxetane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dioxetane has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of 1,3-dioxetane primarily involves its chemiluminescent properties. When the compound undergoes oxidation, it forms a high-energy intermediate that decomposes to produce light. This process involves the cleavage of the O-O bond in the dioxetane ring, leading to the formation of excited-state carbonyl compounds that emit light as they return to their ground state . This property is exploited in various chemiluminescent assays and imaging techniques.

Comparison with Similar Compounds

1,3-Dioxetane is unique among dioxetanes due to its stability and chemiluminescent properties. Similar compounds include:

1,3-Dioxetane stands out due to its ability to form stable high-energy intermediates that are useful in various scientific and industrial applications.

Properties

CAS No.

61233-19-0

Molecular Formula

C2H4O2

Molecular Weight

60.05 g/mol

IUPAC Name

1,3-dioxetane

InChI

InChI=1S/C2H4O2/c1-3-2-4-1/h1-2H2

InChI Key

GFAJOMHUNNCCJQ-UHFFFAOYSA-N

Canonical SMILES

C1OCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.